Z-Devd-fmk

Caspase-3 inhibition Enzymatic assay Fluorometric

Ensure your caspase-3 studies are defined by precision, not off-target noise. Z-DEVD-FMK is a cell-permeable, irreversible inhibitor that provides definitive mechanistic proof for caspase-3-dependent apoptosis, unlike pan-caspase alternatives. Its trimethyl ester prodrug structure ensures intracellular delivery, with esterase cleavage releasing the active FMK warhead. Critically validated for in vivo neuroprotection and reproductive biology applications, this lyophilized solid is supplied at ≥98% purity (HPLC), stored at -20°C.

Molecular Formula C30H41FN4O12
Molecular Weight 668.7 g/mol
CAS No. 210344-95-9
Cat. No. B1682417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Devd-fmk
CAS210344-95-9
Synonymsenzoylcarbonyl-aspartyl-glutamyl-valyl-aspartyl-fluoromethyl ketone
Z-Asp-Glu-Val-Asp-fluoromethyl ketone
Z-DEVD-FMK
Molecular FormulaC30H41FN4O12
Molecular Weight668.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t19-,20-,21-,26-/m0/s1
InChIKeyGBJVAVGBSGRRKN-JYEBCORGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Z-DEVD-FMK (CAS 210344-95-9) Procurement-Relevant Baseline: Caspase-3 Inhibitor Identity and Key Specifications


Z-DEVD-FMK (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone, MW 668.67) is a cell-permeable, irreversible inhibitor of caspase-3, a central executioner protease in apoptosis . As a trimethyl ester prodrug, its methyl esters confer cell membrane permeability and are cleaved by intracellular esterases to yield the active DEVD-FMK moiety . Standard procurement specifications include ≥98% purity (HPLC) and lyophilized solid formulation with storage at -20°C . The compound serves as a critical research tool for dissecting caspase-3-dependent cell death pathways, but its utility is contingent upon a nuanced understanding of its selectivity profile and performance relative to structurally or functionally similar alternatives .

Z-DEVD-FMK (CAS 210344-95-9) Procurement Risks: Why Pan-Caspase or Other FMK Inhibitors Are Not Direct Substitutes


The assumption that any broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) or alternative caspase-3 inhibitor (e.g., Ac-DEVD-CHO) can substitute for Z-DEVD-FMK is a common but scientifically unsound procurement decision. In a head-to-head study of renal proximal tubular cells exposed to cisplatin, Z-DEVD-FMK (15 µM) reduced apoptosis from 15.9% to 15.0%, while the pan-caspase inhibitor B-D-FMK (40 µM) reduced it to 2.0% and increased cell survival to 87% versus Z-DEVD-FMK's failure to improve survival [1]. Similarly, Z-DEVD-FMK exhibits negligible activity against cathepsin B and cathepsin L, whereas Z-VAD-FMK shows cross-reactivity with cathepsin B (IC50 = 6 µM) . Furthermore, the reversible aldehyde inhibitor Ac-DEVD-CHO (Ki = 230 pM) achieves far greater biochemical potency but lacks the cell permeability and irreversible binding kinetics of the FMK warhead, leading to divergent experimental outcomes . The quantitative evidence in Section 3 establishes that interchangeability without validation of the specific experimental system is unsupported.

Z-DEVD-FMK (CAS 210344-95-9) Evidence-Based Differentiation: Head-to-Head Quantitative Performance Data


Enzymatic Potency: Z-DEVD-FMK IC50 Against Caspase-3 vs. Broad-Spectrum Comparators

In a standardized recombinant enzyme assay measuring caspase-6 activity, Z-DEVD-FMK exhibited an IC50 of 0.402 µM, which is approximately 5.2-fold less potent than the pan-caspase inhibitor Z-VAD-FMK (IC50 = 2.11 µM) in this specific context [1]. This is consistent with Z-DEVD-FMK's intended selectivity profile, where it demonstrates weaker inhibition of upstream caspases like caspase-6 compared to its primary target, caspase-3 (IC50 = 0.23 ± 0.03 µM vs. Z-VAD-FMK IC50 = 0.16 ± 0.01 µM for caspase-3) [2]. The divergence in potency against different caspase family members is a quantifiable differentiator.

Caspase-3 inhibition Enzymatic assay Fluorometric

Cellular Apoptosis Protection: Z-DEVD-FMK Efficacy vs. Pan-Caspase Inhibitor B-D-FMK

In a head-to-head comparison using rat proximal tubular cells exposed to cisplatin (100 µM, 24 h), Z-DEVD-FMK at 15 µM reduced the apoptotic cell population from 15.9% to 15.0% and did not significantly improve cell survival beyond the 61% baseline [1]. In stark contrast, the pan-caspase inhibitor B-D-FMK at 40 µM reduced apoptosis to 2.0% and restored cell survival to 87% [1]. This demonstrates that in this injury model, selective caspase-3 inhibition is insufficient to confer robust cytoprotection, whereas broad-spectrum caspase blockade is highly effective.

Apoptosis inhibition Cisplatin-induced cell death Renal proximal tubular cells

Neuronal Necrosis Protection: Z-DEVD-FMK's Dual Calpain/Caspase-3 Inhibition Mechanism

Unlike its primary classification as a caspase-3 inhibitor, Z-DEVD-FMK demonstrates a unique, quantifiable effect on calpain-mediated necrotic cell death. In a cell-free assay, Z-DEVD-FMK reduced the hydrolysis of casein by purified calpain I [1]. In a rat traumatic brain injury (TBI) model, administration of Z-DEVD-FMK at 1 hour post-injury significantly improved neurologic function and reduced lesion volumes; this therapeutic benefit was lost when administration was delayed to 4, 8, or 24 hours [1]. This neuroprotective effect was accompanied by a marked reduction of the 145 kD calpain-mediated α-spectrin breakdown product in vivo [1]. This represents a class-level inference where Z-DEVD-FMK possesses a non-canonical mechanism not shared by other selective caspase-3 inhibitors like Ac-DEVD-CHO.

Neuroprotection Traumatic brain injury Calpain inhibition

In Vivo Neuroprotection: Z-DEVD-FMK Efficacy in a Rabbit Traumatic Optic Neuropathy Model

In a rabbit fluid percussion injury (FPI) model of traumatic optic neuropathy, a single intravitreal injection of Z-DEVD-FMK administered 30 minutes post-injury led to a dose-dependent reduction in retinal ganglion cell (RGC) apoptosis and significant vision restoration, as quantified by visual evoked potentials (VEP) [1]. This demonstrates a functional, in vivo neuroprotective outcome directly attributable to caspase-3 inhibition. The study also compared routes of administration, finding intravitreal injection to be more effective than peribulbar injection [1]. This provides in vivo, model-specific evidence of functional recovery that is not documented for other caspase-3 inhibitors like Ac-DEVD-CHO in this context.

Retinal ganglion cell survival Optic nerve injury Vision restoration

Oocyte Maturation and Cryopreservation: Z-DEVD-FMK Improves Viability in Assisted Reproductive Technology Models

In a reproductive biology context, supplementing in vitro maturation (IVM) media with Z-DEVD-FMK significantly improved Iberian red deer oocyte quality metrics [1]. Specifically, Z-DEVD-FMK treatment decreased early apoptosis from 60% to 44.44%, reduced DNA fragmentation from 74.62% to 57.83%, decreased caspase-3 activity from 67.10% to 41.88%, and increased the live oocyte rate from 20% to 41.48% [1]. Maturation rates also improved from 74.01% to 88.18% [1]. This is a direct, quantifiable improvement in a specialized application where broad-spectrum caspase inhibitors might be overly toxic or confound developmental signaling.

Oocyte maturation Assisted reproductive technology Apoptosis inhibition

Z-DEVD-FMK (CAS 210344-95-9) Optimal Use Cases: Where the Evidence Supports Prioritized Procurement


Mechanistic Studies of Caspase-3-Specific Apoptosis Pathways in Oncology

When the research objective is to conclusively demonstrate that a specific apoptotic stimulus is mediated through caspase-3 and not other executioner caspases. Z-DEVD-FMK's defined selectivity profile (e.g., 5.2-fold less potent against caspase-6 vs. Z-VAD-FMK) makes it the appropriate tool to block this node without confounding pan-caspase effects [1]. In cancer cell lines like HeLa and colorectal cancer models, Z-DEVD-FMK effectively blocks caspase-3-dependent apoptosis and pyroptosis .

In Vivo Neurotrauma and Neurodegeneration Models Requiring Functional Recovery Assessment

For studies of traumatic brain injury, spinal cord injury, or optic nerve damage where the therapeutic outcome is measured by functional recovery (e.g., neurologic function scores, visual evoked potentials) [1]. The evidence shows that Z-DEVD-FMK, when administered within a narrow therapeutic window (1 h post-injury for TBI, 30 min for optic nerve injury), can reduce lesion volume and improve functional outcomes. This in vivo efficacy, potentially linked to its non-canonical calpain inhibition, is a key differentiator [2].

Assisted Reproductive Technology (ART) and Gamete Cryopreservation Enhancement

In reproductive biology and agricultural biotechnology, where the goal is to maximize the yield of viable, high-quality oocytes or embryos from stressed or sub-optimal source material (e.g., prolonged ovary storage) [1]. The quantitative improvement in live oocyte rate (2.07-fold increase) and maturation rate (1.19-fold increase) provides a strong, evidence-based justification for incorporating Z-DEVD-FMK into in vitro maturation (IVM) protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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